molecular formula C13H10BrN5O2 B2877991 2-(4-bromophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide CAS No. 1396883-14-9

2-(4-bromophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2877991
CAS No.: 1396883-14-9
M. Wt: 348.16
InChI Key: QFPUJEQXXYQHAO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-bromophenyl group at the 2-position and a furan-2-ylmethyl carboxamide moiety at the 5-position. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, making this compound of interest in medicinal chemistry . Structural characterization of analogous compounds (e.g., thiazolidinone derivatives) has been performed using X-ray crystallography, revealing key intermolecular interactions such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name

2-(4-bromophenyl)-N-(furan-2-ylmethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN5O2/c14-9-3-5-10(6-4-9)19-17-12(16-18-19)13(20)15-8-11-2-1-7-21-11/h1-7H,8H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPUJEQXXYQHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Furan Ring Attachment: The furan ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative and a suitable palladium catalyst.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger volumes of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the synthesis of novel polymers or as a building block for organic electronic materials.

    Biological Studies: It can be used to study the interactions of tetrazole-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. The bromophenyl and furan groups can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally compared to derivatives with tetrazole, thiazole, or imidazole cores and halogenated aryl substituents. Key comparisons include:

Compound Name Core Structure Substituents Key Features Reference
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide Thiazole 5-Bromo-furan, 4-methylthiazole Enhanced solubility via thiazole; bromofuran increases halogen bonding
N-[2-(4-Bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone 4-Bromophenyl, pyridine-3-carboxamide Dihedral angle (86.2°) between aryl rings; π-π stacking (3.758 Å)
2-((5-(4-Fluorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Imidazole 4-Fluorophenyl, thiazole Fluorine enhances electronegativity; thioether linkage improves stability
2-(4-Bromophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide Tetrazole 4-Bromophenyl, furan-2-ylmethyl Tetrazole bioisostere; bromine increases molecular weight (392.27 g/mol) N/A

Key Observations :

  • Bioisosteric Replacement : The tetrazole core in the target compound offers superior metabolic stability compared to carboxylic acid analogues, as seen in dual MCL-1/BCL inhibitors .
  • Halogen Effects : The 4-bromophenyl group enhances lipophilicity (logP ~3.5 estimated) relative to fluorophenyl derivatives (logP ~2.8) .
Physicochemical and Crystallographic Properties
  • Molecular Weight: Estimated at 362.2 g/mol (C12H10BrN5O2), lower than thiazolidinone derivatives (392.27 g/mol) due to the absence of a sulfur atom .
  • Hydrogen Bonding : The carboxamide NH and tetrazole N atoms likely form N–H⋯N/O interactions, as observed in structurally related compounds (e.g., 3.758 Å π-π stacking in ).
  • Crystal Packing: Unlike the thiazolidinone derivative in , the tetrazole analogue may adopt a less planar conformation due to steric hindrance from the furan group.

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